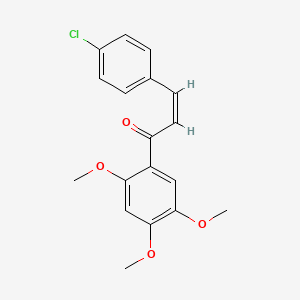
1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H14BrFN4O4 and its molecular weight is 497.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound's synthesis and bromination have been studied, revealing insights into the bromination route of 1-allyl-substituted 2-oxo azaheterocycles, including this specific compound. These findings allow for predictions about the bromination route based on the initial alkylation process (Ukrainets et al., 2011).
- Microwave synthesis and characterization of related quinazolin-4(3H)-one derivatives indicate significant biological activities. This study details the synthesis process and provides structural characterization, highlighting the compound's potential in biologically active applications (Raval et al., 2012).
- Research on similar compounds containing a 1,2,4-oxadiazole ring shows the potential for antitumor activity. The synthesis and characterization of these compounds offer insights into their structural properties and potential biological relevance (Maftei et al., 2013).
Biological and Medicinal Applications
- A study on the synthesis and primary cytotoxicity evaluation of quinazolinone derivatives, including compounds structurally related to the one , sheds light on the potential anticancer properties of these compounds. The results suggest a focus on renal cancer cell lines and HIV-1, offering a basis for further exploration in medicinal chemistry (Gürsoy & Karalı, 2003).
- A study focused on the synthesis, characterization, and screening for analgesic and anti-inflammatory activities of new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring. This research provides insights into the compound's potential therapeutic applications, indicating significant analgesic and anti-inflammatory activities in animal studies (Dewangan et al., 2016).
Additional Insights
- A facile synthesis method was reported for substituted 3-amino-1H-quinazoline-2,4-diones, involving the generation of a dianion of urea and subsequent intramolecular nucleophilic displacement, offering a streamlined approach to creating compounds similar to the one (Tran et al., 2005).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is the 3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione, which is synthesized from 2-nitrobenzaldehyde and 2-furanmethanol. The second intermediate is the 1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)amine, which is synthesized from 3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazole and formaldehyde. These two intermediates are then coupled using a reductive amination reaction to form the final product.", "Starting Materials": [ "2-nitrobenzaldehyde", "2-furanmethanol", "3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazole", "formaldehyde" ], "Reaction": [ "Synthesis of 3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione:", "Step 1: Reduction of 2-nitrobenzaldehyde to 2-nitrobenzyl alcohol using sodium borohydride", "Step 2: Protection of the alcohol group using acetic anhydride and pyridine to form 2-nitrobenzyl acetate", "Step 3: Reaction of 2-nitrobenzyl acetate with 2-furanmethanol in the presence of potassium carbonate to form the desired intermediate", "Synthesis of 1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)amine:", "Step 1: Reduction of 3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazole to 3-(3-bromo-4-fluorophenyl)hydrazine using hydrazine hydrate", "Step 2: Reaction of 3-(3-bromo-4-fluorophenyl)hydrazine with formaldehyde in the presence of acetic acid to form the desired intermediate", "Coupling of the two intermediates:", "Step 1: Reductive amination of the 3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione intermediate with the 1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)amine intermediate using sodium cyanoborohydride as the reducing agent to form the final product" ] } | |
Número CAS |
1207019-86-0 |
Fórmula molecular |
C22H14BrFN4O4 |
Peso molecular |
497.28 |
Nombre IUPAC |
1-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(furan-2-ylmethyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C22H14BrFN4O4/c23-16-10-13(7-8-17(16)24)20-25-19(32-26-20)12-27-18-6-2-1-5-15(18)21(29)28(22(27)30)11-14-4-3-9-31-14/h1-10H,11-12H2 |
Clave InChI |
UDIGMYGBDRGAIF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=NC(=NO3)C4=CC(=C(C=C4)F)Br)CC5=CC=CO5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[4-methyl-3-(morpholine-4-carbonyl)-5-phenylthiophen-2-yl]acetamide](/img/structure/B2450793.png)

![N-(4-morpholin-4-ylbenzyl)-2-[(3-phenoxypyrazin-2-yl)thio]acetamide](/img/structure/B2450796.png)
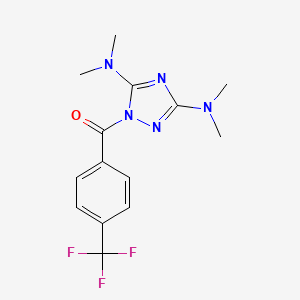
![N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2450801.png)
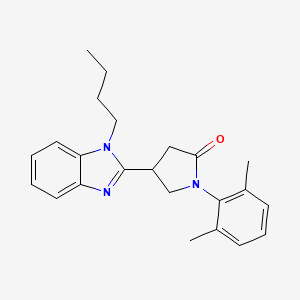
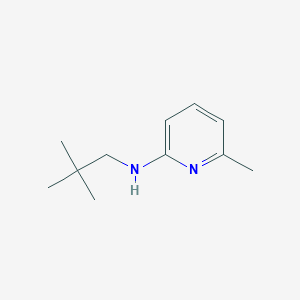
![9-chloro-5-(furan-2-yl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2450808.png)
![Methyl 4-[4-(mesitylsulfonyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2450809.png)
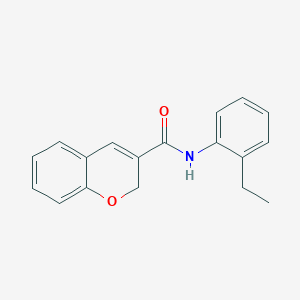
![Tert-butyl N-[[1-(1-prop-2-enoylpiperidin-3-yl)triazol-4-yl]methyl]carbamate](/img/structure/B2450812.png)

